2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane
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Overview
Description
2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane is a complex organosilicon compound It is characterized by the presence of trichlorosilyl groups attached to an ethenyl backbone, which is further connected to a triazatriborinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane typically involves multiple steps. One common method includes the reaction of trichlorosilane with an appropriate ethenyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The triazatriborinane core is then introduced through a series of condensation reactions, often involving catalysts to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The trichlorosilyl groups can be oxidized to form silanol groups.
Reduction: The ethenyl groups can be reduced to form ethyl derivatives.
Substitution: The trichlorosilyl groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include silanol derivatives, ethyl-substituted compounds, and various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials with unique properties such as high thermal stability and mechanical strength.
Chemistry: The compound serves as a precursor for the synthesis of other organosilicon compounds.
Biology and Medicine: Its derivatives are explored for potential use in drug delivery systems and as imaging agents.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane exerts its effects is primarily through its ability to form strong bonds with various substrates. The trichlorosilyl groups can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is exploited in applications such as coatings and adhesives, where strong and durable bonds are required.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its stability and luminescent properties.
Perchloro triphenylmethyl radical: Exhibits high stability due to steric protection by bulky chlorine atoms.
(3,5-dichloro-4-pyridyl) bis(2,4,6 trichlorophenyl) methyl radical: Known for its unique electronic properties.
Uniqueness
2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane is unique due to its combination of trichlorosilyl and ethenyl groups attached to a triazatriborinane core. This structure imparts unique properties such as high reactivity and the ability to form strong bonds, making it suitable for a wide range of applications in materials science and industry.
Properties
CAS No. |
635685-17-5 |
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Molecular Formula |
C6H9B3Cl9N3Si3 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
2-[4,6-bis(2-trichlorosilylethenyl)-1,3,5,2,4,6-triazatriborinan-2-yl]ethenyl-trichlorosilane |
InChI |
InChI=1S/C6H9B3Cl9N3Si3/c10-22(11,12)4-1-7-19-8(2-5-23(13,14)15)21-9(20-7)3-6-24(16,17)18/h1-6,19-21H |
InChI Key |
ZEVFIAAHWRALIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(NB(N1)C=C[Si](Cl)(Cl)Cl)C=C[Si](Cl)(Cl)Cl)C=C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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